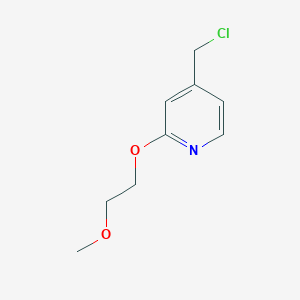![molecular formula C9H11BrS B1526556 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene CAS No. 3983-69-5](/img/structure/B1526556.png)
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Descripción general
Descripción
1-(2-Bromoethyl)sulfanyl]-3-methylbenzene, also known as 2-Bromoethylbenzene sulfide (BEBS), is an organic compound with a molecular formula of C7H9BrS. It is a colorless liquid with a sweet smell, and is soluble in most organic solvents. BEBS has been used in a variety of scientific applications, ranging from synthesis of other organic compounds to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
BEBS has been used in a variety of scientific applications, such as the synthesis of other organic compounds, biochemical and physiological studies, and as a reagent in organic synthesis. BEBS has been used as a reagent in the synthesis of other organic compounds, such as polymers and drugs. It has also been used in biochemical and physiological studies, such as the study of enzyme activity and the study of the effects of drugs on the body. Furthermore, BEBS has been used as a reagent in organic synthesis, such as the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of BEBS is not fully understood, however, it is believed to be related to its ability to react with certain molecules, such as proteins and enzymes, and to form covalent bonds with them. It is believed that the formation of covalent bonds with proteins and enzymes is responsible for the biochemical and physiological effects of BEBS.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEBS are not fully understood, however, it is believed to have a variety of effects on the body. BEBS has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is responsible for the production of prostaglandins. In addition, BEBS has been shown to inhibit the activity of certain proteins, such as the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs in the body. Furthermore, BEBS has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of certain diseases, such as rheumatoid arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BEBS in laboratory experiments has several advantages, such as its low cost and ease of synthesis. Furthermore, BEBS is non-toxic and has a low volatility, making it safe to use in laboratory experiments. However, there are also some limitations to the use of BEBS in laboratory experiments, such as its limited solubility in water and its tendency to form covalent bonds with proteins and enzymes.
Direcciones Futuras
The use of BEBS in scientific research is still in its early stages, and there are many potential future directions for its use. For example, BEBS could be used in the synthesis of new drugs and other organic compounds, and could also be used in the study of enzyme activity and the effects of drugs on the body. In addition, BEBS could be used in the development of new treatments for diseases, such as cancer and rheumatoid arthritis. Furthermore, BEBS could be used in the development of new methods for the synthesis of organic compounds, and could be used in the study of the biochemical and physiological effects of drugs.
Propiedades
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNOFCIYHSWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
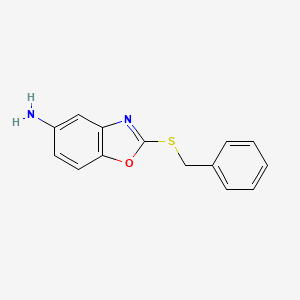

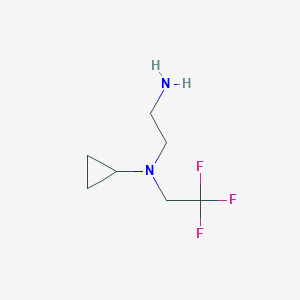
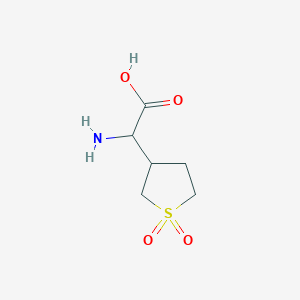
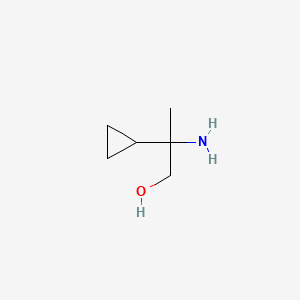
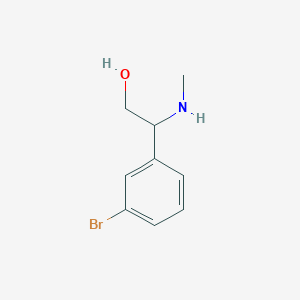
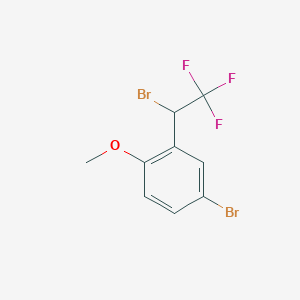


![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
